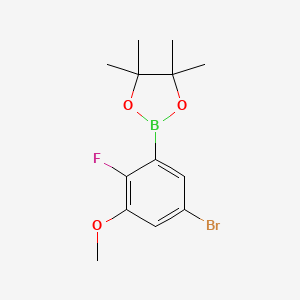

5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester

CAS No.: 1638847-72-9

Cat. No.: VC11680062

Molecular Formula: C13H17BBrFO3

Molecular Weight: 330.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638847-72-9 |

|---|---|

| Molecular Formula | C13H17BBrFO3 |

| Molecular Weight | 330.99 g/mol |

| IUPAC Name | 2-(5-bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3 |

| Standard InChI Key | FPHWQABIYNKVNT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with bromine at the 5-position, fluorine at the 2-position, and a methoxy group at the 3-position. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration stabilizes the boron center against protodeboronation while maintaining reactivity in cross-coupling reactions .

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| CAS No. | 1638847-72-9 |

| Molecular Formula | C₁₃H₁₇BBrFO₃ |

| Molecular Weight | 330.99 g/mol |

| Melting Point | 56–64°C (literature-derived) |

| SMILES | COc1ccc(Br)c(B2OC(C)(C)C(C)(C)O2)c1F |

| InChI Key | WJGGNVJNZKPOLO-UHFFFAOYSA-N |

The SMILES string and InChI Key provide unambiguous representations of its structure, essential for database searches and computational modeling .

Synthesis and Optimization

Standard Synthetic Route

The synthesis involves reacting 5-bromo-2-fluoro-3-methoxyphenylboronic acid with pinacol in diethyl ether under inert conditions. The reaction proceeds via esterification, with the pinacol displacing hydroxyl groups on boron. After stirring at room temperature for 12–18 hours, the crude product is purified by flash column chromatography, yielding the ester in high purity.

Key Reaction Parameters:

-

Solvent: Diethyl ether or THF.

-

Temperature: Ambient (20–25°C).

-

Workup: Aqueous extraction to remove unreacted pinacol, followed by solvent evaporation.

Comparative Analysis with Analogous Compounds

The synthesis mirrors methods for related esters, such as 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester, where halogen positioning influences reaction kinetics. For instance, bromine’s steric bulk at the 5-position may slightly reduce reaction rates compared to smaller substituents.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in forming carbon-carbon bonds via Suzuki-Miyaura reactions. In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), it couples with aryl halides to generate biaryl structures. For example:

This reactivity is pivotal in constructing drug candidates, such as kinase inhibitors, where the biaryl motif is prevalent.

Pharmaceutical Relevance

The 5-bromo-2-fluoro-3-methoxy substitution pattern is pharmacologically advantageous:

-

Bromine: Enhances lipophilicity and binding affinity.

-

Fluorine: Improves metabolic stability and membrane permeability.

-

Methoxy: Modulates electronic effects and hydrogen-bonding potential.

These attributes make the compound a valuable intermediate in anticancer and antiviral agent development.

| Precaution | Implementation |

|---|---|

| Personal Protection | Nitrile gloves, safety goggles |

| Ventilation | Use fume hoods |

| Storage | Cool, dry place (<25°C) |

| Spill Management | Absorb with inert material |

Environmental Considerations

As a boron-containing compound, improper disposal could lead to ecological accumulation. Incineration or hydrolysis under basic conditions (yielding boric acid) is recommended for waste treatment.

Research Frontiers and Challenges

Enhancing Reaction Efficiency

Recent studies focus on optimizing catalytic systems to reduce palladium loading. For instance, nickel catalysts show promise in coupling electron-deficient aryl partners, though boron transfer side reactions remain a challenge.

Expanding Substrate Scope

Efforts to utilize this ester in photoinduced, metal-free couplings are underway. Preliminary results suggest that electron-withdrawing groups (e.g., fluorine) accelerate reaction rates under UV irradiation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume